

# RG7800 Preclinical Safety Findings in Monkeys: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | RG7800 tetrahydrochloride |           |
| Cat. No.:            | B14002952                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and frequently asked questions (FAQs) regarding the preclinical safety findings of RG7800 in monkeys. The clinical development of RG7800, an investigational SMN2 splicing modifier for Spinal Muscular Atrophy (SMA), was placed on clinical hold due to an unexpected eye finding in a long-term animal study.[1][2] This resource aims to address potential questions researchers may have during their own experimental work with similar compounds.

# **Troubleshooting Guides**

# Issue: Observing Ocular Abnormalities in Non-Human Primate (NHP) Studies

If you are working with a compound that has a similar mechanism of action to RG7800 and observe ocular abnormalities in your NHP studies, consider the following troubleshooting steps:

- Immediate Action: As a precautionary measure, consider suspending dosing pending a thorough investigation, similar to the action taken for RG7800.[2][3]
- Comprehensive Ophthalmic Examination:
  - Conduct detailed ophthalmological examinations, including but not limited to:
    - Fundus photography



- Optical Coherence Tomography (OCT) to assess retinal layers.
- Electroretinography (ERG) to evaluate retinal function.
- Look for signs of photoreceptor degeneration or other retinal abnormalities. The issue with a successor compound, risdiplam, involved peripheral photoreceptor degeneration and microcystoid macular degeneration in monkeys at mid and high doses.
- Dose-Response and Time-Course Assessment:
  - Carefully analyze the dose levels and treatment duration at which the ocular findings occurred. The eye finding with RG7800 was observed in a long-term safety study.[1][3]
  - Determine if there is a No-Observed-Adverse-Effect Level (NOAEL) for the retinal toxicity.
- Histopathology:
  - Conduct comprehensive histopathological evaluation of the eyes from all study animals to characterize the nature and extent of any microscopic changes.
- Consult with Experts:
  - Engage with veterinary ophthalmologists and toxicologists to interpret the findings. A
    comprehensive review of safety information with the assistance of independent scientific
    and clinical experts was conducted for RG7800.[2]

## Frequently Asked Questions (FAQs)

Q1: What were the specific preclinical safety findings in monkeys that led to the clinical hold for RG7800?

A1: The clinical trial for RG7800 was placed on hold due to an "unexpected eye finding" observed in a long-term safety study in cynomolgus monkeys.[1][2] This was described as a "nonreversible adverse effects on the monkey retina." While the exact quantitative details of the study (e.g., specific dose levels, duration, and incidence) are not publicly available, it was a significant finding that prompted the suspension of the clinical trial as a precautionary measure. [3]







Q2: Were any safety issues observed in patients who had received RG7800 before the clinical hold?

A2: A comprehensive review of safety information for the patients who had been dosed with RG7800 in the "Moonfish" trial was conducted. This review, assisted by independent scientific and clinical experts, identified no safety issues in any of the patients, who were followed for two months after completing treatment.[1][2]

Q3: What is the proposed mechanism of action for RG7800?

A3: RG7800 is an orally available small molecule designed to be an SMN2 splicing modifier.[4] [5] In Spinal Muscular Atrophy (SMA), the SMN1 gene is deficient, and the SMN2 gene produces mostly a non-functional, truncated SMN protein due to the exclusion of exon 7 during splicing. RG7800 is designed to correct this splicing defect in the SMN2 gene, leading to the production of more full-length, functional SMN protein.[6]

Q4: Is there any information on the retinal toxicity of similar SMN2 splicing modifiers?

A4: Yes, for the successor compound, risdiplam (RG7916), preclinical studies in cynomolgus monkeys identified retinal toxicity at mid and high doses. This was characterized by peripheral photoreceptor degeneration and microcystoid macular degeneration. A No-Observed-Adverse-Effect Level (NOAEL) for this retinal toxicity was established, and the therapeutic dose for risdiplam was selected to be at an exposure level corresponding to this NOAEL.

#### **Data Presentation**

While specific quantitative data for the RG7800 preclinical monkey studies are not publicly available, the following tables illustrate how such data would be structured for clarity and comparison.

Table 1: Hypothetical Summary of Retinal Findings in a Long-Term Cynomolgus Monkey Study with an SMN2 Splicing Modifier



| Dose Group<br>(mg/kg/day) | Number of<br>Animals | Duration of<br>Treatment | Incidence<br>of Retinal<br>Findings | Nature of<br>Retinal<br>Findings                                           | Severity              |
|---------------------------|----------------------|--------------------------|-------------------------------------|----------------------------------------------------------------------------|-----------------------|
| Vehicle<br>Control        | 6                    | 9 months                 | 0/6                                 | N/A                                                                        | N/A                   |
| Low Dose                  | 6                    | 9 months                 | 0/6                                 | N/A                                                                        | N/A                   |
| Mid Dose                  | 6                    | 9 months                 | 3/6                                 | Peripheral Photorecepto r Degeneration                                     | Mild to<br>Moderate   |
| High Dose                 | 6                    | 9 months                 | 6/6                                 | Peripheral Photorecepto r Degeneration , Microcystoid Macular Degeneration | Moderate to<br>Severe |

Table 2: Hypothetical Ophthalmic Examination Results

| Parameter                          | Vehicle<br>Control                  | Low Dose                            | Mid Dose                               | High Dose                                                  |
|------------------------------------|-------------------------------------|-------------------------------------|----------------------------------------|------------------------------------------------------------|
| Fundus<br>Photography              | Normal                              | Normal                              | Peripheral<br>Retinal Changes          | Widespread<br>Retinal Changes                              |
| Optical Coherence Tomography (OCT) | Normal Retinal<br>Layering          | Normal Retinal<br>Layering          | Thinning of Outer<br>Nuclear Layer     | Significant Thinning of Outer Nuclear Layer, Macular Cysts |
| Electroretinograp<br>hy (ERG)      | Normal a- and b-<br>wave amplitudes | Normal a- and b-<br>wave amplitudes | Reduced a- and<br>b-wave<br>amplitudes | Severely Reduced a- and b-wave amplitudes                  |



## **Experimental Protocols**

Detailed experimental protocols for the specific RG7800 monkey toxicology studies are proprietary. However, a general methodology for such a study would likely include the following key components:

- Animal Model: Cynomolgus monkeys (Macaca fascicularis) are a commonly used nonhuman primate model in preclinical toxicology due to their physiological similarity to humans.
   [7]
- Dosing: The test article (RG7800) and a vehicle control would be administered orally on a daily basis for an extended period (long-term study). Multiple dose groups (low, mid, high) would be included to assess dose-response.
- Clinical Observations: Regular monitoring of animal health, including body weight, food consumption, and general behavior.
- Ophthalmology Examinations: Performed at baseline and at regular intervals throughout the study. This would include techniques like indirect ophthalmoscopy, fundus photography, OCT, and ERG.
- Clinical Pathology: Periodic collection of blood and urine samples to monitor hematology, clinical chemistry, and urinalysis parameters.
- Toxicokinetics: Measurement of drug and metabolite concentrations in plasma to determine exposure levels.
- Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive set of tissues, with a particular focus on the eyes and optic nerves, are collected for microscopic examination.

## **Visualizations**

Below are diagrams illustrating the relevant biological pathway and a typical experimental workflow.





#### Click to download full resolution via product page

Caption: Mechanism of action of RG7800 as an SMN2 splicing modifier.





Click to download full resolution via product page

Caption: General workflow for a preclinical toxicology study in monkeys.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. smanewstoday.com [smanewstoday.com]
- 2. curesma.org [curesma.org]
- 3. smafoundation.org [smafoundation.org]
- 4. smanewstoday.com [smanewstoday.com]
- 5. Spinal Muscular Atrophy Program Enters Phase 1b/2a Trial in Patients with SMA | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 6. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concordance of preclinical and clinical pharmacology and toxicology of therapeutic monoclonal antibodies and fusion proteins: cell surface targets PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [RG7800 Preclinical Safety Findings in Monkeys: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14002952#rg7800-preclinical-safety-findings-in-monkeys]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com